molecular formula C23H20N2O3 B2757442 (E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide CAS No. 1448139-97-6

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide

Cat. No. B2757442
CAS RN: 1448139-97-6
M. Wt: 372.424
InChI Key: FUJNLXSHQOOBRG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTFA and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Transformations

A study by Mochalov et al. (2016) discusses transformations of N-(2-acylaryl)benzamides and analogous compounds under Camps cyclization conditions to yield quinolin-4(1H)-ones, showcasing the potential of related compounds in synthesizing complex heterocyclic structures (Mochalov et al., 2016). Similarly, a review by Niu and Xia (2022) summarizes the synthetic methods employing acryloyl benzamides to furnish isoquinoline-1,3-diones, indicating the interest in these compounds for developing new synthetic routes (Niu & Xia, 2022).

Intramolecular Diels–Alder Reaction

Zubkov et al. (2009) studied the interaction between 1-furyl-1,2,3,4-tetrahydroisoquinolines and unsaturated acids derivatives, showing that amide formation and subsequent intramolecular Diels–Alder reaction of the furan (IMDAF) proceed under mild conditions. This highlights the utility of these compounds in constructing complex alkaloid structures (Zubkov et al., 2009).

Reactivity and Potential Therapeutic Applications

Research on 5‐Amido‐ and 5‐Amino‐Substituted Epoxyisoindolo[2,1‐a]tetrahydroquinolines reveals the interactions between substituted tetrahydroquinolines and alkenes, demonstrating their potential in synthesizing compounds with moderate yields and exploring their reactivity for further applications. This study could suggest avenues for developing compounds with therapeutic properties (Zaytsev et al., 2013).

Anticancer and Antibacterial Properties

Bonilla-Castañeda et al. (2022) synthesized a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, in a two-step procedure, highlighting its relevance as a therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).

properties

IUPAC Name

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-22(11-8-17-12-14-28-16-17)24-20-10-9-18-7-4-13-25(21(18)15-20)23(27)19-5-2-1-3-6-19/h1-3,5-6,8-12,14-16H,4,7,13H2,(H,24,26)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJNLXSHQOOBRG-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C=CC3=COC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(C=C2)NC(=O)/C=C/C3=COC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(furan-3-yl)acrylamide

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